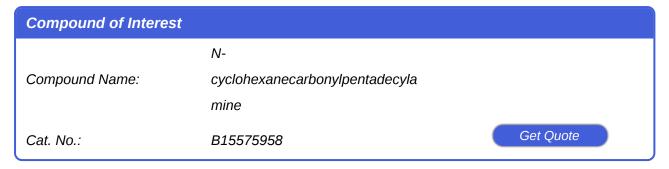




In Silico Modeling of Ncyclohexanecarbonylpentadecylamine **Interactions: A Technical Guide**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexanecarbonylpentadecylamine is a selective, reversible, and non-competitive inhibitor of N-acylethanolamine hydrolyzing acid amidase (NAAA), a lysosomal enzyme implicated in the regulation of inflammation and pain. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the molecular interactions between **N-cyclohexanecarbonylpentadecylamine** and human NAAA. The guide details methodologies for molecular docking and molecular dynamics simulations, data presentation through structured tables, and visualization of key pathways and workflows using Graphviz. This document serves as a foundational resource for researchers seeking to apply computational methods to understand and optimize the interaction of this and similar compounds with NAAA.

Introduction

N-cyclohexanecarbonylpentadecylamine has been identified as a selective inhibitor of Nacylethanolamine hydrolyzing acid amidase (NAAA), with a reported IC50 of 4.5 μM.[1][2][3][4] [5] Unlike many inhibitors that target the active site, N-



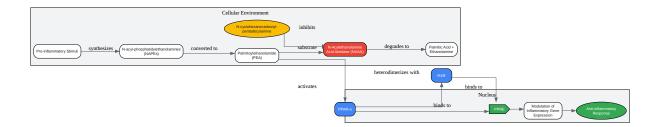
cyclohexanecarbonylpentadecylamine exhibits a non-competitive inhibition pattern, suggesting it binds to an allosteric site on the enzyme.[1][3][5] Understanding the precise binding mode and the dynamic interactions at this allosteric site is crucial for the rational design of more potent and selective NAAA inhibitors.

In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools to elucidate these interactions at an atomic level. This guide outlines a systematic approach to model the binding of **N**-

cyclohexanecarbonylpentadecylamine to a predicted allosteric site on human NAAA, leveraging the publicly available crystal structure (PDB ID: 6DXX).

NAAA Signaling Pathway and the Role of Inhibition

NAAA is a key enzyme in the endocannabinoid system, responsible for the degradation of N-acylethanolamines, including the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, the levels of PEA are increased, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR- α), which in turn modulates the transcription of proinflammatory genes.



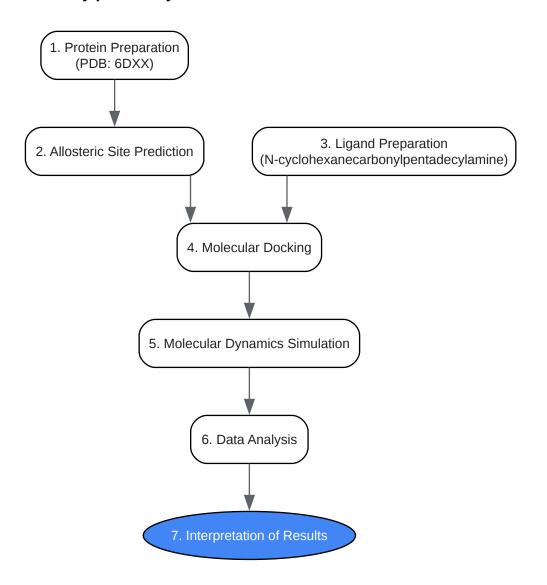


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Caption: NAAA signaling pathway and the effect of inhibition.

In Silico Modeling Workflow

The following workflow outlines the key steps for modeling the interaction between **N**-cyclohexanecarbonylpentadecylamine and NAAA.



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